Methyl 6-bromo-3-cyano-2-formylbenzoate
Description
Methyl 6-bromo-3-cyano-2-formylbenzoate is a substituted benzoate ester featuring bromine (Br), cyano (CN), and formyl (CHO) functional groups at positions 6, 3, and 2 of the aromatic ring, respectively. This compound is likely utilized as a synthetic intermediate in organic chemistry due to its reactive substituents.
Properties
IUPAC Name |
methyl 6-bromo-3-cyano-2-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(5-13)6(4-12)2-3-8(9)11/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIQXOQNEMTXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C=O)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences and Substitutent Effects
The evidence provided describes Methyl 6-bromo-3-fluoro-2-methylbenzoate (CAS 1807191-86-1), a compound with a fluorine atom at position 3 and a methyl group at position 2 . In contrast, the target compound replaces these substituents with a cyano group (position 3) and a formyl group (position 2). These differences significantly alter electronic and steric properties:
- Cyano (CN) vs. Fluoro (F): The cyano group is a stronger electron-withdrawing group (EWG) than fluorine, which may increase the acidity of adjacent protons and reduce electron density in the aromatic ring, affecting reactivity in electrophilic substitution or metal-catalyzed reactions.
- Formyl (CHO) vs. Methyl (CH3): The formyl group introduces aldehyde functionality, making the compound more reactive toward nucleophiles (e.g., in condensation reactions) compared to the inert methyl group.
Molecular and Physical Properties
A comparative analysis of molecular parameters is summarized below:
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